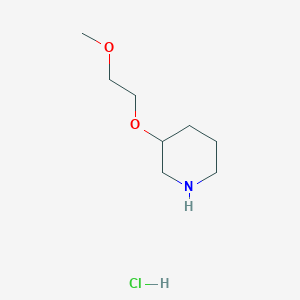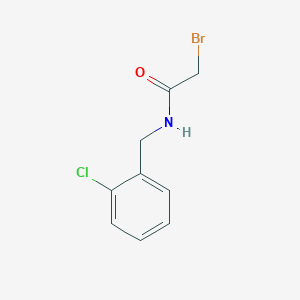
3,6-Dichloro-2-fluoroaniline
Übersicht
Beschreibung
3,6-Dichloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It has a molecular weight of 180.01 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4Cl2FN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This indicates the presence of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 1 nitrogen atom in the molecule. Physical and Chemical Properties Analysis
This compound is a solid-fused compound . It has a boiling point of 54-56 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Studies
Research on the crystal and molecular structure of closely related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, provides insight into the physical and chemical properties of 3,6-Dichloro-2-fluoroaniline. These studies focus on understanding the crystallographic dimensions and interactions, which can be crucial in the development of new materials and compounds (Betz, 2015).
Biofield Energy Treatment
A study on the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, a compound similar to this compound, indicates that such treatments can influence its properties. This could have implications for the material's use in various scientific applications (Trivedi et al., 2015).
Synthesis and Biologic Activity Studies
Research has also been conducted on the synthesis of derivatives of compounds similar to this compound, which can be useful in pharmaceutical applications. These studies provide insights into potential biological activities and applications in drug development (Thomas et al., 1994).
Polyaniline Derivatives
Studies on the synthesis of polyaniline derivatives using fluoroanilines, including compounds related to this compound, are significant for understanding the potential applications in conductive materials and polymers. These studies focus on the properties of the synthesized materials, which may include increased solubility, thermal stability, and electrical conductivity (Waware et al., 2018).
Environmental Biodegradation
Research on the degradation of fluoroanilines by bacterial strains indicates the environmental impact and biodegradability of compounds like this compound. These studies are crucial in understanding the environmental fate and potential remediation strategies for such compounds (Zhao et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,6-dichloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMHNBIMWNQSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302624 | |
| Record name | 3,6-Dichloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-56-1 | |
| Record name | 3,6-Dichloro-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dichloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)



![4-[(2-thienylmethyl)amino]quinazolin-2(1H)-one](/img/structure/B1439674.png)



![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)


![3-[(1-Phenylethyl)amino]propanohydrazide](/img/structure/B1439686.png)

